molecular formula C5H4ClIN2 B3026844 3-Chloro-4-iodopyridin-2-amine CAS No. 1152617-24-7

3-Chloro-4-iodopyridin-2-amine

Cat. No.: B3026844
CAS No.: 1152617-24-7
M. Wt: 254.45
InChI Key: GTTQRVGVEIXEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-iodopyridin-2-amine is a heterocyclic organic compound characterized by the presence of chlorine and iodine atoms on a pyridine ring. This compound has garnered significant attention in the field of organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses.

Scientific Research Applications

3-Chloro-4-iodopyridin-2-amine has a wide range of applications in scientific research:

Safety and Hazards

3-Chloro-4-iodopyridin-2-amine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-aminopyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. For instance, the use of iodotrimethylsilane as a catalyst in the iodination process has been reported to yield high purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Comparison with Similar Compounds

  • 2-Chloro-3-iodopyridin-4-amine
  • 2-Chloro-6-iodopyridin-3-amine
  • 4-Amino-2-chloropyridine
  • 3-Iodopyridine

Comparison: Compared to its similar compounds, 3-Chloro-4-iodopyridin-2-amine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique structure imparts distinct electronic properties, influencing its reactivity and making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

3-chloro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTQRVGVEIXEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679588
Record name 3-Chloro-4-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152617-24-7
Record name 3-Chloro-4-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-iodopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-iodopyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-iodopyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-iodopyridin-2-amine
Reactant of Route 5
3-Chloro-4-iodopyridin-2-amine
Reactant of Route 6
3-Chloro-4-iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.